molecular formula C7H7N3O B6329777 6-methoxy-1H-imidazo[4,5-c]pyridine CAS No. 1096666-02-2

6-methoxy-1H-imidazo[4,5-c]pyridine

Cat. No.: B6329777
CAS No.: 1096666-02-2
M. Wt: 149.15 g/mol
InChI Key: KDCBSGMLZJGPMW-UHFFFAOYSA-N
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Description

6-methoxy-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that consists of an imidazole ring fused with a pyridine ring and a methoxy group attached at the 6th position. This compound is of significant interest due to its potential pharmacological properties and its structural resemblance to purines, which are essential components of nucleic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with methoxyacetaldehyde in the presence of an acid catalyst to form the imidazo[4,5-c]pyridine core . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-methoxy-1H-imidazo[4,5-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methoxy-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

6-methoxy-1H-imidazo[4,5-c]pyridine can be compared with other imidazopyridine derivatives:

    Imidazo[4,5-b]pyridine: Similar structure but different substitution pattern, leading to different biological activities.

    Imidazo[1,5-a]pyridine: Different fusion pattern of the imidazole and pyridine rings, resulting in distinct chemical properties.

    Imidazo[1,2-a]pyridine: Another isomer with unique pharmacological properties.

Properties

IUPAC Name

6-methoxy-3H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-2-5-6(3-8-7)10-4-9-5/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCBSGMLZJGPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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